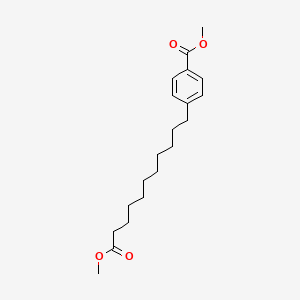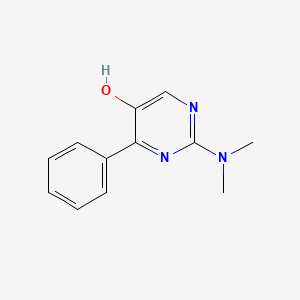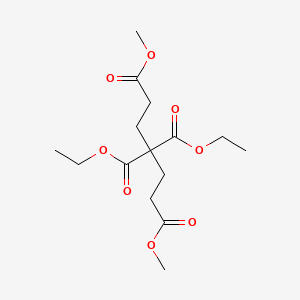![molecular formula C13H13NS B14319413 Pyridine, 2-[[(4-methylphenyl)methyl]thio]- CAS No. 112498-21-2](/img/structure/B14319413.png)
Pyridine, 2-[[(4-methylphenyl)methyl]thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 2-[[(4-methylphenyl)methyl]thio]-: is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted at the 2-position with a thioether group linked to a 4-methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-[[(4-methylphenyl)methyl]thio]- typically involves the reaction of 2-chloropyridine with 4-methylbenzyl mercaptan under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired thioether compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Pyridine, 2-[[(4-methylphenyl)methyl]thio]- undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the thioether group, yielding the corresponding pyridine derivative.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, sulfuric acid as catalyst.
Major Products Formed:
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Pyridine derivatives without the thioether group.
Substitution: Nitrated or halogenated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Pyridine, 2-[[(4-methylphenyl)methyl]thio]- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in cross-coupling reactions such as Suzuki-Miyaura coupling .
Biology: In biological research, this compound can be used to study the interactions of thioether-containing molecules with biological targets. It may also serve as a model compound for investigating the metabolism and biotransformation of thioethers in living organisms.
Medicine: The compound’s potential medicinal applications include its use as a scaffold for drug development. Its unique structure allows for the design of molecules with specific biological activities, such as enzyme inhibitors or receptor modulators.
Industry: In the industrial sector, Pyridine, 2-[[(4-methylphenyl)methyl]thio]- can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and versatility make it valuable for various chemical processes.
Wirkmechanismus
The mechanism of action of Pyridine, 2-[[(4-methylphenyl)methyl]thio]- involves its interaction with molecular targets through its thioether group and pyridine ring. The thioether group can undergo oxidation or reduction, altering the compound’s reactivity and binding affinity. The pyridine ring can participate in π-π interactions and hydrogen bonding with biological targets, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
- Pyridine, 2-methyl-
- Pyridine, 4-methyl-
- 2-Pyridinamine, 4-methyl-
Comparison: Pyridine, 2-[[(4-methylphenyl)methyl]thio]- is unique due to the presence of the thioether group linked to a 4-methylphenyl group. This structural feature imparts distinct chemical properties and reactivity compared to other pyridine derivatives. For example, the thioether group can undergo oxidation to form sulfoxides or sulfones, which is not possible with simple methyl-substituted pyridines. Additionally, the presence of the 4-methylphenyl group can influence the compound’s electronic properties and steric effects, affecting its reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
112498-21-2 |
|---|---|
Molekularformel |
C13H13NS |
Molekulargewicht |
215.32 g/mol |
IUPAC-Name |
2-[(4-methylphenyl)methylsulfanyl]pyridine |
InChI |
InChI=1S/C13H13NS/c1-11-5-7-12(8-6-11)10-15-13-4-2-3-9-14-13/h2-9H,10H2,1H3 |
InChI-Schlüssel |
XUIAEUARFVMQJD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CSC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Ethyl 3-ethyl-2-methyl-3-[(trimethylsilyl)oxy]pentanoate](/img/structure/B14319396.png)
![[4-(Pyridin-4-yl)phenyl]acetonitrile](/img/structure/B14319403.png)

![4-[6-(4-Nitrophenyl)hexa-1,3,5-triyn-1-yl]aniline](/img/structure/B14319408.png)
![ethyl 5-[6-ethyl-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]furan-2-carboxylate](/img/structure/B14319421.png)
![7,7-Dibromo-3,4-dimethylidenebicyclo[4.1.0]heptane](/img/structure/B14319438.png)
